Cyclooctene

Catalog No.
S1532785
CAS No.
931-88-4
M.F
C8H14
M. Wt
110.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclooctene

CAS Number

931-88-4

Product Name

Cyclooctene

IUPAC Name

cyclooctene

Molecular Formula

C8H14

Molecular Weight

110.2 g/mol

InChI

InChI=1S/C8H14/c1-2-4-6-8-7-5-3-1/h1-2H,3-8H2/b2-1-

InChI Key

URYYVOIYTNXXBN-UPHRSURJSA-N

SMILES

C1CCCC=CCC1

Canonical SMILES

C1CCCC=CCC1

Isomeric SMILES

C1CCC/C=C\CC1

Cyclooctene is a cycloalkene, meaning it contains a ring of eight carbon atoms with one double bond and seven single bonds []. It is a colorless liquid at room temperature and is produced industrially through the selective hydrogenation of cyclooctadiene []. Cyclooctene serves as a valuable building block for various polymers and finds applications in organometallic chemistry [, ].


Molecular Structure Analysis

The key feature of cyclooctene's structure is the eight-membered carbon ring. Unlike smaller cyclic alkenes, cyclooctene exhibits flexibility due to its ring size. This flexibility allows it to adopt various conformations, with the most stable one resembling a twisted ribbon []. The presence of the double bond introduces geometric isomerism, leading to cis and trans isomers. The cis isomer, where the two hydrogen atoms bound to the double-bonded carbons are on the same side of the ring, is the more prevalent form [].


Chemical Reactions Analysis

Cyclooctene undergoes various chemical reactions owing to its unsaturation. Here are some notable reactions:

  • Ring-Opening Metathesis Polymerization (ROMP): This reaction utilizes catalysts to break the cyclooctene ring and form long-chain polymers called polyoctenamers. These polymers have diverse applications in the automotive and coatings industries [].
n C₈H₁₄  →  [‐(CH₂‐CH‐CH₂‐CH₂‐)ₙ‐]           cyclooctene        polyoctenamer (general formula)
  • Epoxidation: Cyclooctene reacts readily with oxidizing agents like peracetic acid to form the corresponding epoxide (cyclooctene oxide) with high selectivity []. This reaction is valuable for synthesizing oxygen-containing organic compounds.
C₈H₁₄  +  CH₃COOOH  →  C₈H₁₄O  +  CH₃COOHcyclooctene  peracetic acid  cyclooctene oxide  acetic acid
  • Other Reactions: Cyclooctene can also participate in reactions like hydrogenation (conversion to cyclooctane) and Diels-Alder cycloadditions under specific conditions [].

Physical And Chemical Properties Analysis

Cyclooctene exhibits the following physical and chemical properties:

  • Formula: C₈H₁₄ []
  • Molecular Weight: 110.197 g/mol []
  • Melting Point: -16.9 °C []
  • Boiling Point: 148 °C []
  • Solubility: Soluble in organic solvents like hexane and dichloromethane []
  • Stability: Relatively stable under ambient conditions []

Cyclooctene finds application in organic synthesis as a reactant in the Pauson-Khand reaction (PKR) []. This reaction is a [2+2+1] cycloaddition between an alkyne, an alkene (like cyclooctene), and carbon monoxide to form a cyclopentenone ring system []. The PKR is a powerful tool for the synthesis of complex organic molecules with a variety of functionalities []. Research efforts in recent years have focused on developing new catalysts and reaction conditions to make the PKR more efficient and selective, particularly for asymmetric synthesis [].

  • Reactant: Cyclooctene acts as the alkene component in the reaction, reacting with the alkyne and carbon monoxide to form the final product.
  • Ring Formation: The reaction results in the formation of a cyclopentenone ring system, a valuable building block for many complex organic molecules.
  • Catalyst Development: Ongoing research is directed towards developing new catalysts that can improve the efficiency and selectivity of the PKR, particularly for reactions aiming to produce specific stereoisomers (asymmetric synthesis) [].

Physical Description

Liquid

XLogP3

3.5

Boiling Point

138.0 °C

Melting Point

-12.0 °C

UNII

AE340T3540

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (97.44%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

931-88-4
931-87-3

Wikipedia

(Z)-cyclooctene

General Manufacturing Information

Fragrances
Cyclooctene, (1Z)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Cyclooctene: ACTIVE

Dates

Modify: 2023-08-15
Piermattei et al. Activating catalysts with mechanical force. Nature Chemistry, doi: 10.1038/nchem.167, published online 5 April 2009. http://www.nature.com/naturechemistry
Voica et al. Guided desaturation of unactivated aliphatics. Nature Chemistry, doi: 10.1038/nchem.1385, published online 8 July 2012 http://www.nature.com/nchem
Fischer, Guido; Schwalbe, Regina; Möller, Manfred; Ostrowski, Rene; Dott, Wolfgang; Species-specific production of microbial volatile organic compounds (MVOC) by airborne fungi from a compost facility, Chemosphere, 395, 795-810. DOI:10.1016/s0045-6535(99)00015-6

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